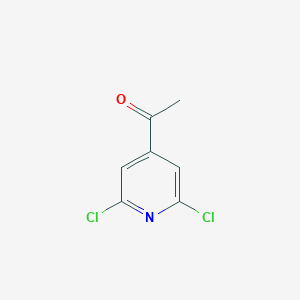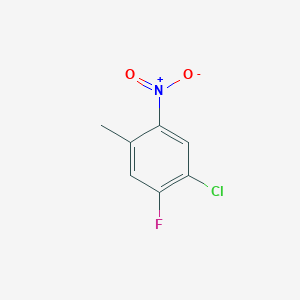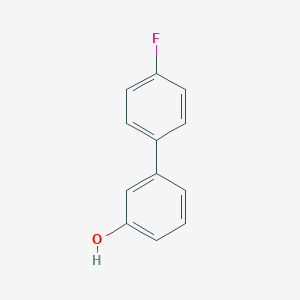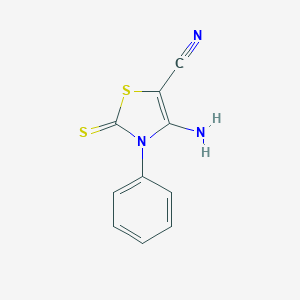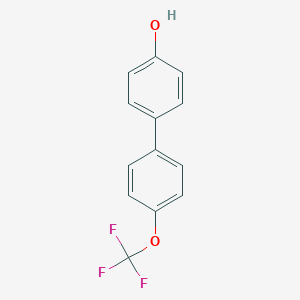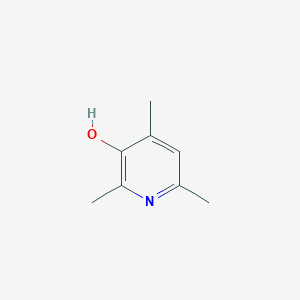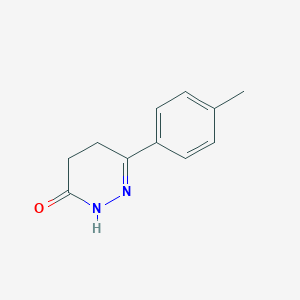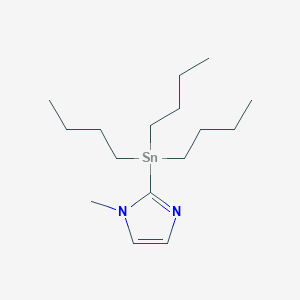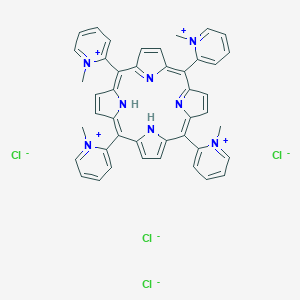
5,10,15,20-Tetrakis(1-methylpyridin-1-ium-2-yl)-21,22-dihydroporphyrin;tetrachloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,10,15,20-Tetrakis(1-methylpyridin-1-ium-2-yl)-21,22-dihydroporphyrin;tetrachloride, also known as 5,10,15,20-Tetrakis(1-methylpyridin-1-ium-2-yl)-21,22-dihydroporphyrin;tetrachloride, is a useful research compound. Its molecular formula is C44H38Cl4N8 and its molecular weight is 820.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5,10,15,20-Tetrakis(1-methylpyridin-1-ium-2-yl)-21,22-dihydroporphyrin;tetrachloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,10,15,20-Tetrakis(1-methylpyridin-1-ium-2-yl)-21,22-dihydroporphyrin;tetrachloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
The advances and problems associated with the synthesis, properties, and structure of metal complexes based on chelating polymer ligands are presented and assessed . The polymeric metal chelates (PMCs) are divided into molecular, intracomplex, macrocyclic, and polynuclear types, which in turn are grouped according to the nature of the donor atoms .
These compounds have applications in nanomaterials science . Thermal transformations of metal complexes based on chelating polymer ligands can lead to the formation of nanostructured materials .
These compounds, known as polymeric metal chelates (PMCs), are formed through the direct interaction of metal ions with chelating polymeric ligands (CPLs) . This interaction often proceeds similarly to chelation of metal compounds with monomeric chelating ligands .
Thermal transformations of these metal complexes can lead to the formation of nanostructured materials . These materials have potential applications in various fields, including electronics, medicine, and energy.
These compounds, known as polymeric metal chelates (PMCs), are formed through the direct interaction of metal ions with chelating polymeric ligands (CPLs) . This interaction often proceeds similarly to chelation of metal compounds with monomeric chelating ligands .
Thermal transformations of these metal complexes can lead to the formation of nanostructured materials . These materials have potential applications in various fields, including electronics, medicine, and energy.
Propiedades
Número CAS |
129051-18-9 |
|---|---|
Nombre del producto |
5,10,15,20-Tetrakis(1-methylpyridin-1-ium-2-yl)-21,22-dihydroporphyrin;tetrachloride |
Fórmula molecular |
C44H38Cl4N8 |
Peso molecular |
820.6 g/mol |
Nombre IUPAC |
5,10,15,20-tetrakis(1-methylpyridin-1-ium-2-yl)-21,22-dihydroporphyrin;tetrachloride |
InChI |
InChI=1S/C44H37N8.4ClH/c1-49-25-9-5-13-37(49)41-29-17-19-31(45-29)42(38-14-6-10-26-50(38)2)33-21-23-35(47-33)44(40-16-8-12-28-52(40)4)36-24-22-34(48-36)43(32-20-18-30(41)46-32)39-15-7-11-27-51(39)3;;;;/h5-28H,1-4H3,(H,45,46,47,48);4*1H/q+3;;;;/p-3 |
Clave InChI |
OSIOZWNIFANUES-UHFFFAOYSA-K |
SMILES |
C[N+]1=CC=CC=C1C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=CC=[N+]7C)C8=CC=CC=[N+]8C)C9=CC=CC=[N+]9C)N3.[Cl-].[Cl-].[Cl-].[Cl-] |
SMILES canónico |
C[N+]1=CC=CC=C1C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=CC=[N+]7C)C8=CC=CC=[N+]8C)C9=CC=CC=[N+]9C)N3.[Cl-].[Cl-].[Cl-].[Cl-] |
Pureza |
95% |
Sinónimos |
meso-Tetra (N-methyl-2-pyridyl) porphine tetrachloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



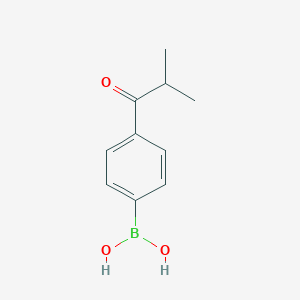
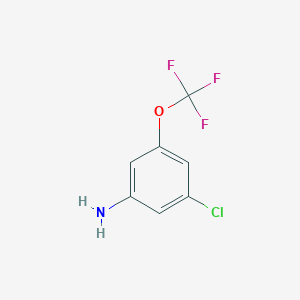
![1-Propanol, 3-[(chloromethyl)dimethylsilyl]-](/img/structure/B180322.png)
![4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B180328.png)
![7,8-dihydro-1H-furo[2,3-g]indole](/img/structure/B180331.png)
